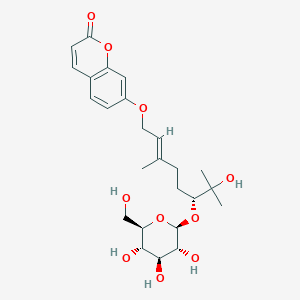

Diversoside

Description

Properties

IUPAC Name |

7-[(E,6R)-7-hydroxy-3,7-dimethyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-2-enoxy]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O10/c1-14(10-11-32-16-7-5-15-6-9-20(27)33-17(15)12-16)4-8-19(25(2,3)31)35-24-23(30)22(29)21(28)18(13-26)34-24/h5-7,9-10,12,18-19,21-24,26,28-31H,4,8,11,13H2,1-3H3/b14-10+/t18-,19-,21-,22+,23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHSVEVZRJJWBAP-UFTFMSQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)CCC(C(C)(C)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\COC1=CC2=C(C=C1)C=CC(=O)O2)/CC[C@H](C(C)(C)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of Artemisinin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artemisinin, a sesquiterpene lactone with a unique endoperoxide bridge, stands as a landmark discovery in the fight against malaria. Its isolation from the plant Artemisia annua (sweet wormwood) and subsequent development into frontline antimalarial drugs have saved millions of lives. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of artemisinin, tailored for professionals in the field of drug discovery and development.

The story of artemisinin is a testament to the power of traditional medicine in modern drug discovery. In the 1970s, Chinese scientist Tu Youyou and her team systematically screened traditional Chinese herbal medicines to find a treatment for chloroquine-resistant malaria.[1][2][3] Their efforts led them to Artemisia annua, a plant that had been used for centuries in China to treat fevers. The key breakthrough came with the realization that the traditional method of preparing the remedy, which involved a hot water extraction, was destroying the active compound. By using a low-temperature extraction method with ether, Tu Youyou's team was able to isolate a crystalline substance with potent antimalarial activity, which they named "qinghaosu," now known as artemisinin.[3][4]

This guide will delve into the experimental protocols for the extraction and purification of artemisinin, present quantitative data from various methods, and provide visualizations of the isolation workflow and its mechanism of action.

Data Presentation: Quantitative Analysis of Artemisinin Extraction

The yield and purity of extracted artemisinin are critical factors in the manufacturing process. Various methods have been developed and optimized to maximize both. The following table summarizes quantitative data from different extraction and purification techniques.

| Extraction Method | Solvent/Conditions | Raw Material | Yield (%) | Purity (%) | Reference |

| Solvent Extraction | Hexane | Dried leaves of A. annua | 0.45 | Not specified | [5] |

| Solvent Extraction | Industrial Hexane | Dried leaves of A. annua | 95.10 - 96.98 (extraction rate) | 99.2 - 99.5 | [6] |

| Solvent Extraction | Ethanol | Dried leaves of A. annua | Not specified | ≥98 | [7] |

| Supercritical CO2 Extraction | CO2 with ethanol co-solvent | A. annua plant | 0.78 (artemisinin yield) | Not specified | [8] |

| Microwave-Assisted Extraction (MAE) | n-Hexane:Ethyl Acetate (75:25) | Dried leaves of A. annua | Not specified | Not specified | [9] |

| Soxhlet Extraction | n-Hexane | Fine powder of A. annua | Not specified | Not specified | [9] |

Experimental Protocols

This section provides detailed methodologies for the extraction and purification of artemisinin, synthesized from established protocols.

Protocol 1: Solvent Extraction with Hexane and Purification by Silica Gel Chromatography

This protocol is a classic and widely used method for the laboratory-scale isolation of artemisinin.

1. Extraction:

-

Materials: Dried and powdered leaves of Artemisia annua, n-hexane.

-

Procedure:

-

Weigh 100 g of dried, powdered A. annua leaves.

-

Place the powdered leaves in a large flask and add 500 mL of n-hexane.

-

Stir the mixture at room temperature for 24 hours.

-

Filter the mixture through filter paper to separate the plant material from the hexane extract.

-

Repeat the extraction of the plant residue with another 500 mL of n-hexane to ensure complete extraction.

-

Combine the hexane extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

2. Purification by Silica Gel Column Chromatography:

-

Materials: Crude hexane extract, silica gel (60-120 mesh), n-hexane, ethyl acetate.

-

Procedure:

-

Prepare a silica gel column by making a slurry of silica gel in n-hexane and pouring it into a glass column. Allow the silica gel to settle, and then drain the excess solvent.

-

Dissolve the crude extract in a minimal amount of n-hexane and load it onto the top of the silica gel column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 98:2, 95:5, 90:10 n-hexane:ethyl acetate).

-

Collect fractions of the eluate and monitor the presence of artemisinin in each fraction using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (85:15). Visualize the spots by spraying with an anisaldehyde-sulfuric acid reagent and heating.

-

Combine the fractions containing pure artemisinin.

-

Evaporate the solvent from the combined fractions under reduced pressure to yield crystalline artemisinin.

-

3. Recrystallization:

-

Materials: Crystalline artemisinin, ethanol, water.

-

Procedure:

-

Dissolve the crystalline artemisinin in a minimal amount of hot ethanol.

-

Slowly add water to the solution until it becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate crystallization.

-

Collect the pure artemisinin crystals by filtration and dry them in a desiccator.

-

Mandatory Visualization

Diagram 1: Artemisinin Isolation and Purification Workflow

Caption: Workflow for the isolation and purification of artemisinin.

Diagram 2: Proposed Mechanism of Action of Artemisinin

Caption: Heme-mediated activation and downstream effects of artemisinin.

Characterization of Artemisinin

The structure of artemisinin was elucidated using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (CDCl₃): Key signals include a characteristic singlet for the proton at C-12 around δ 5.85 ppm. Other signals appear in the upfield region corresponding to the methyl and methylene protons of the sesquiterpene lactone core.[10]

-

¹³C NMR (CDCl₃): The spectrum shows 15 carbon signals, including a carbonyl carbon of the lactone at approximately δ 172 ppm, and carbons of the endoperoxide bridge.[10]

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI-MS) typically shows a protonated molecular ion [M+H]⁺.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum of artemisinin exhibits characteristic absorption bands for the carbonyl group of the lactone (around 1740 cm⁻¹) and the C-O stretching of the peroxide bridge.

-

Conclusion

The discovery and isolation of artemisinin represent a paradigm of natural product drug discovery. The journey from a traditional herbal remedy to a globally used life-saving medicine underscores the importance of rigorous scientific investigation of traditional knowledge. The methodologies for its extraction and purification have evolved, with a continuous drive for higher efficiency, yield, and sustainability. For researchers and drug development professionals, the story of artemisinin serves as an inspiration and a practical guide for the exploration of nature's vast chemical diversity in the quest for new therapeutic agents.

References

- 1. Artemisinin dimer anti-cancer activity correlates with heme-catalyzed ROS generation and ER stress induction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical proteomics approach reveals the direct targets and the heme-dependent activation mechanism of artemisinin in Plasmodium falciparum using an activity-based artemisinin probe [microbialcell.com]

- 3. The Molecular Mechanism of Action of Artemisinin—The Debate Continues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. P. falciparum artemisinin resistance: the effect of heme, protein damage, and parasite cell stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessment of Artemisinin Contents in Selected Artemisia Species from Tajikistan (Central Asia) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN118638130A - A method for efficiently extracting artemisinin using industrial hexane - Google Patents [patents.google.com]

- 7. US4952603A - Method for the isolation of artemisinin from Artemisia annua - Google Patents [patents.google.com]

- 8. Supercritical CO2 extraction of artemisinin from Artemisia annua plant and the biotechnological production of artemisinin precursors: A dual-focus review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. redalyc.org [redalyc.org]

synthesis pathways for [Compound Name]

An In-Depth Technical Guide to the Synthesis of N-acetyl-4-aminophenol (Acetaminophen)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal synthesis pathways for N-acetyl-4-aminophenol, a widely used analgesic and antipyretic drug commonly known as acetaminophen or paracetamol. The document details classical industrial methods, modern "green" chemistry approaches, and provides in-depth experimental protocols for key reactions. Quantitative data is summarized for comparative analysis, and reaction pathways are visualized to facilitate understanding.

Introduction

N-acetyl-4-aminophenol, with the chemical formula C₈H₉NO₂, is a cornerstone of over-the-counter pain and fever management.[1][2] Its synthesis is a subject of significant interest in both academic and industrial chemistry, with ongoing efforts to develop more efficient, cost-effective, and environmentally benign production methods. This guide explores the most significant synthesis routes, providing the technical detail required by professionals in the field of drug development and chemical synthesis.

Major Synthesis Pathways

There are several established routes for the synthesis of N-acetyl-4-aminophenol, each with distinct advantages and disadvantages. The most common pathways start from either phenol or p-aminophenol. More recent innovations have focused on greener starting materials and reaction conditions.

The Classical Route from Phenol

One of the earliest industrial methods for producing acetaminophen begins with phenol. This multi-step process involves the nitration of phenol, followed by the reduction of the resulting p-nitrophenol, and finally, the acetylation of p-aminophenol.

The overall transformation can be summarized as follows:

-

Nitration of Phenol: Phenol is reacted with nitric acid to produce a mixture of ortho- and para-nitrophenol. The desired p-nitrophenol is then separated.

-

Reduction of p-Nitrophenol: The nitro group of p-nitrophenol is reduced to an amine group to form p-aminophenol. This is typically achieved through catalytic hydrogenation or using a reducing agent like sodium borohydride.

-

Acetylation of p-Aminophenol: The final step is the acetylation of the amine group of p-aminophenol using acetic anhydride to yield N-acetyl-4-aminophenol.[3][4]

Direct Acetylation of p-Aminophenol

The most common laboratory and a major industrial synthesis route involves the direct acetylation of p-aminophenol with acetic anhydride.[2][5] This method is more direct than the route from phenol, assuming the availability of p-aminophenol. The reaction is an example of nucleophilic acyl substitution, where the amine group of p-aminophenol attacks the carbonyl carbon of acetic anhydride.[1][6]

Green Synthesis from Hydroquinone

In an effort to develop more environmentally friendly processes, a "green" synthesis route starting from hydroquinone has been developed.[7][8] This method utilizes a direct amidation reaction with ammonium acetate in acetic acid at elevated temperatures, avoiding the need for metallic catalysts.[7] This pathway is of interest due to the potential to derive hydroquinone from renewable feedstocks like lignocellulosic biomass.[9]

Hoechst-Celanese Process

Another significant industrial synthesis, developed by Hoechst-Celanese, involves a Beckmann rearrangement. This process starts with the acylation of phenol to form 4-hydroxyacetophenone. This intermediate is then converted to a ketoxime with hydroxylamine, which subsequently undergoes an acid-catalyzed Beckmann rearrangement to yield acetaminophen.

Comparative Data of Synthesis Pathways

The following table summarizes key quantitative data for the different synthesis routes to facilitate comparison.

| Parameter | Classical Route (from Phenol) | Direct Acetylation (from p-Aminophenol) | Green Synthesis (from Hydroquinone) | Hoechst-Celanese Process |

| Starting Material | Phenol | p-Aminophenol | Hydroquinone | Phenol |

| Key Reagents | HNO₃, H₂, Acetic Anhydride | Acetic Anhydride | Ammonium Acetate, Acetic Acid | Acetic Anhydride, HF, Hydroxylamine |

| Overall Yield | Lower due to multi-step process | High (typically >85%) | High (>95% selectivity)[7][8] | High |

| Reaction Steps | 3 | 1 | 1 | 3 |

| Purity of Crude Product | Variable, requires significant purification | Good, can be improved with recrystallization | High selectivity reported[7] | High |

| Melting Point of Product | 169-171 °C | 169-171 °C | 169-171 °C | 169-171 °C |

| Environmental Impact | High (use of strong acids, potential for hazardous byproducts) | Moderate (use of acetic anhydride) | Low (avoids toxic catalysts and reagents) | Moderate (use of HF, a hazardous reagent) |

Detailed Experimental Protocols

Protocol for Synthesis from p-Aminophenol

This protocol details the direct acetylation of p-aminophenol.

Materials:

-

p-Aminophenol (1.05 g)[10]

-

Water (20 mL)[10]

-

Concentrated Hydrochloric Acid (1.0 mL)[10]

-

Sodium Acetate Trihydrate (1.25 g)[10]

-

Acetic Anhydride (1.0 mL)[10]

-

Erlenmeyer flask (125 mL)

-

Ice-water bath

-

Büchner funnel and filter flask

Procedure:

-

In a 125-mL Erlenmeyer flask, combine 1.05 g of p-aminophenol and 20 mL of water.[10]

-

Add 1.0 mL of concentrated hydrochloric acid and swirl until the p-aminophenol is completely dissolved. Gentle warming on a steam bath can be applied if necessary.[10]

-

Prepare a buffer solution by dissolving 1.25 g of sodium acetate trihydrate in 3.0 mL of water.[10]

-

Add the sodium acetate solution to the p-aminophenol hydrochloride solution in one portion with swirling.[10]

-

Immediately add 1.0 mL of acetic anhydride while continuing to swirl the solution vigorously for at least 10 minutes.[10]

-

Cool the reaction mixture in an ice-water bath and stir until crystallization of the crude acetaminophen begins. Allow the flask to remain in the ice bath for approximately 15 minutes to ensure complete crystallization.[10]

-

Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small portion of ice-cold water (20 mL).[10]

-

Dry the crystals on the filter paper under vacuum.

-

The crude product can be further purified by recrystallization from hot water.[5]

Protocol for Green Synthesis from Hydroquinone

This protocol is based on the direct amidation of hydroquinone.

Materials:

-

Hydroquinone

-

Ammonium Acetate

-

Glacial Acetic Acid

-

High-temperature reaction vessel

Procedure:

-

Charge the reaction vessel with hydroquinone, ammonium acetate, and glacial acetic acid.[8]

-

Heat the reaction mixture to an elevated temperature (e.g., 220 °C) and maintain for an extended period (e.g., 15 hours) to achieve high conversion.[8]

-

Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

-

Upon completion, cool the reaction mixture and isolate the N-acetyl-4-aminophenol product. This may involve precipitation and filtration.

-

The solvent and byproducts can potentially be recycled to improve the overall process economy.[7]

Conclusion

The synthesis of N-acetyl-4-aminophenol has evolved from classical multi-step processes to more efficient and environmentally conscious methods. While the direct acetylation of p-aminophenol remains a prevalent and high-yielding method, the development of green synthesis routes from renewable feedstocks like hydroquinone presents a promising future for the sustainable production of this vital pharmaceutical. The choice of a particular synthesis pathway in an industrial setting will depend on a variety of factors including raw material cost and availability, process efficiency, and environmental regulations. This guide provides the foundational knowledge for researchers and drug development professionals to understand and further innovate in the synthesis of N-acetyl-4-aminophenol.

References

- 1. rene.souty.free.fr [rene.souty.free.fr]

- 2. The Science of Paracetamol Production: Unveiling Farmson Pharmaceuticals' Precision - Farmson Pharmaceutical Gujarat Private Limited [farmson.com]

- 3. Paracetamol - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. uwaterloo.ca [uwaterloo.ca]

- 6. Acetaminophen From P Aminophenol Lab Report - 946 Words | Bartleby [bartleby.com]

- 7. Amidation of phenol derivatives: a direct synthesis of paracetamol (acetaminophen) from hydroquinone - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of paracetamol and 4-aminophenol from hydroquinone - ACS Green Chemistry [gcande.digitellinc.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

In Vivo Profile of Geminib: A Technical Guide

This technical guide provides a comprehensive overview of the in vivo effects of Geminib, a novel immunomodulatory agent. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

Geminib is an investigational compound that has demonstrated significant therapeutic potential in preclinical models. It acts as a potent modulator of the innate immune system, primarily through the activation of Toll-like receptor 4 (TLR4).[1] In vivo studies have highlighted its anti-tumor efficacy, favorable pharmacokinetic profile, and manageable safety margin. This document summarizes the key findings from these studies, detailing the experimental protocols and presenting the quantitative data in a structured format.

Pharmacodynamics: Mechanism of Action

Geminib's primary mechanism of action involves the stimulation of TLR4, a key receptor in the innate immune system.[1] This interaction initiates a downstream signaling cascade that leads to the reprogramming of the immune response, characterized by the production of both pro- and anti-inflammatory cytokines.[1][2] Notably, Geminib induces a significant increase in anti-inflammatory mediators such as Interleukin-1 Receptor Antagonist (IL-1RA), while not significantly elevating pro-inflammatory cytokines like TNF-α.[1] This unique profile suggests a rebalancing of the inflammatory response rather than broad immunosuppression.[2]

Signaling Pathway of Geminib

Caption: Geminib binds to TLR4, initiating a MyD88-dependent signaling cascade that results in NF-κB activation and subsequent transcription of immunomodulatory genes.

In Vivo Efficacy in Oncology

The anti-tumor activity of Geminib was evaluated in a murine xenograft model of human colorectal cancer.[3][4] The study demonstrated a dose-dependent inhibition of tumor growth in mice treated with Geminib compared to the vehicle control group.

Table 1: Anti-Tumor Efficacy of Geminib in HCT-116 Xenograft Model

| Treatment Group | Dose (mg/kg, IV) | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | - | 1502 ± 150 | - |

| Geminib | 10 | 976 ± 125 | 35 |

| Geminib | 25 | 631 ± 98 | 58 |

| Geminib | 50 | 390 ± 75 | 74 |

-

Animal Model: Female athymic nude mice (6-8 weeks old) were used for this study.[4]

-

Cell Line: HCT-116 human colorectal carcinoma cells were cultured and prepared for implantation.

-

Tumor Implantation: 5 x 10⁶ HCT-116 cells were subcutaneously injected into the right flank of each mouse.

-

Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment groups (n=8 per group). Geminib was administered intravenously (IV) twice weekly for three weeks.

-

Monitoring: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²)/2.

-

Endpoint: The study was terminated when tumors in the control group reached the predetermined maximum size. Tumors were then excised for further analysis.

Experimental Workflow: Xenograft Study

Caption: Workflow for the in vivo xenograft study, from cell culture to data analysis.

Pharmacokinetics

The pharmacokinetic profile of Geminib was characterized in male Sprague-Dawley rats following a single intravenous administration.[5] The compound exhibited moderate clearance and a relatively low volume of distribution.

Table 2: Pharmacokinetic Parameters of Geminib in Rats

| Parameter | 10 mg/kg IV |

| Cmax (ng/mL) | 2450 |

| AUC₀-inf (ng·h/mL) | 5890 |

| Clearance (mL/min/kg) | 28.3 |

| Vd (L/kg) | 1.2 |

| t₁/₂ (h) | 2.9 |

-

Animal Model: Male Sprague-Dawley rats with jugular vein cannulation were used.

-

Dosing: Geminib was administered as a single intravenous bolus dose of 10 mg/kg.[6]

-

Sample Collection: Blood samples (approx. 0.2 mL) were collected from the jugular vein cannula at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of Geminib were determined using a validated LC-MS/MS method.

-

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.[5]

Toxicology and Safety

A preliminary non-GLP toxicology study was conducted in rats to assess the safety profile of Geminib.[7] The study involved daily intravenous administration for 7 days.

Table 3: Summary of 7-Day Repeat-Dose Toxicology Findings in Rats

| Dose Group (mg/kg/day) | Key Findings |

| 10 | No adverse effects observed. |

| 30 | Mild, transient elevation in liver enzymes (ALT, AST) observed at Day 8, which resolved by the end of the recovery period. |

| 100 | Moderate elevation in liver enzymes and slight decrease in body weight gain. No significant histopathological findings in major organs. |

-

Animal Model: Male and female Sprague-Dawley rats were used.

-

Study Design: Animals were divided into three dose groups and a vehicle control group (n=5/sex/group). Geminib was administered intravenously once daily for 7 consecutive days.

-

Observations: Clinical signs, body weight, and food consumption were monitored daily.

-

Clinical Pathology: Blood samples were collected for hematology and clinical chemistry analysis at the end of the treatment period.

-

Histopathology: At termination, a full necropsy was performed, and major organs were collected for histopathological examination.[8]

Conclusion

The in vivo data for Geminib demonstrate a promising preclinical profile. The compound shows significant, dose-dependent anti-tumor efficacy in a xenograft model, which is consistent with its proposed immunomodulatory mechanism of action. The pharmacokinetic properties are favorable for intravenous administration, and the safety profile from short-term toxicology studies is acceptable, with no severe adverse effects noted at efficacious doses. Further investigation, including GLP-compliant toxicology studies, is warranted to support its progression into clinical development.[8]

References

- 1. Revelation Biosciences' Phase 1 Study of Gemini Meets Safety Endpoint, Shows Significant Biomarker Activity [synapse.patsnap.com]

- 2. Gemini Drug Shows Promising Anti-Inflammatory Results in Human Cell Study | REVB Stock News [stocktitan.net]

- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oncology | MuriGenics [murigenics.com]

- 5. mdpi.com [mdpi.com]

- 6. pharmidex.com [pharmidex.com]

- 7. gba-group.com [gba-group.com]

- 8. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Mechanism of Action of Osimertinib

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. This guide provides a comprehensive overview of the molecular mechanism of action of osimertinib, detailing its targeted activity, the signaling pathways it modulates, and the mechanisms underlying the development of resistance. This document also includes a compilation of quantitative data on its inhibitory activity and detailed protocols for key experimental assays.

Core Mechanism of Action

Osimertinib is designed to selectively and irreversibly inhibit mutant forms of the EGFR, including the sensitizing mutations (exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1][2][3] The wild-type EGFR is largely spared, which contributes to a more favorable safety profile compared to earlier-generation TKIs.[2]

The mechanism of irreversible inhibition is achieved through the covalent binding of osimertinib to the cysteine-797 residue located in the ATP-binding site of the EGFR kinase domain.[3][4] This covalent bond formation effectively blocks the kinase activity of the receptor, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for tumor cell proliferation and survival.[4][5]

Impact on Downstream Signaling Pathways

By inhibiting EGFR phosphorylation, osimertinib effectively shuts down multiple downstream signaling cascades that are critical for cancer cell growth, proliferation, and survival. The two primary pathways affected are:

-

The PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival. Inhibition of EGFR by osimertinib prevents the activation of PI3K, which in turn blocks the phosphorylation and activation of AKT and its downstream effector, mTOR.

-

The RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade plays a key role in regulating cell division, differentiation, and survival. Osimertinib's blockade of EGFR prevents the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK.[4][]

The concurrent inhibition of these pathways leads to cell cycle arrest and apoptosis in EGFR-mutant cancer cells.

Quantitative Data: Inhibitory Activity of Osimertinib

The potency of osimertinib has been quantified in numerous preclinical studies. The following table summarizes the half-maximal inhibitory concentration (IC50) values against various EGFR genotypes.

| EGFR Mutation Status | Cell Line | IC50 (nM) | Reference |

| Exon 19 Deletion | LoVo | 12.92 | [7] |

| L858R/T790M | LoVo | 11.44 | [7] |

| Wild-Type EGFR | LoVo | 493.8 | [7] |

| Exon 19 Deletion (Del E746_A750) | PC-9 | ~15 | [8] |

| L858R/T790M | NCI-H1975 | ~10 | [8] |

| Wild-Type EGFR | Calu-3 | ~480 | [8] |

Mechanisms of Resistance to Osimertinib

Despite the significant efficacy of osimertinib, acquired resistance inevitably develops. These resistance mechanisms can be broadly categorized as either EGFR-dependent or EGFR-independent.

EGFR-Dependent Mechanisms:

-

C797S Mutation: The most common on-target resistance mechanism involves a mutation at the covalent binding site, Cys797, most frequently to a serine (C797S).[3] This substitution prevents the irreversible binding of osimertinib, thereby restoring the kinase activity of the EGFR.

-

Other EGFR Mutations: Less common mutations in the EGFR kinase domain, such as L718Q and G796S, have also been identified as potential resistance mechanisms.[9]

EGFR-Independent Mechanisms:

-

Bypass Track Activation: The activation of alternative signaling pathways can bypass the need for EGFR signaling. The most frequently observed bypass mechanism is the amplification of the MET proto-oncogene.[] Other alterations include amplification of HER2 and activation of the RAS-MAPK pathway through mutations in KRAS or NRAS.[][7]

-

Histologic Transformation: In some cases, the tumor undergoes a phenotypic transformation from NSCLC to other histological subtypes, such as small-cell lung cancer (SCLC), which are not dependent on EGFR signaling.[7]

Experimental Protocols

Kinase Inhibition Assay (EGFR Phosphorylation Assay)

This assay is used to determine the IC50 of osimertinib by measuring the inhibition of EGFR phosphorylation in cells.

Methodology:

-

Cell Seeding: Plate cells (e.g., LoVo, PC-9, or NCI-H1975) in 384-well plates and incubate overnight.[7]

-

Compound Treatment: Treat the cells with a serial dilution of osimertinib or a vehicle control (DMSO) for 2 hours.[7]

-

Cell Lysis: Aspirate the medium and add lysis buffer to each well to extract cellular proteins.[7]

-

ELISA:

-

Coat a high-bind 384-well plate with a capture antibody specific for total EGFR.

-

Block the plate with 3% BSA.

-

Add the cell lysates to the wells and incubate for 2 hours.

-

Wash the plates and add a detection antibody that specifically recognizes the phosphorylated form of EGFR (e.g., anti-phospho-EGFR).

-

Incubate for 2 hours.

-

Wash the plates and add a fluorogenic peroxidase substrate.

-

After 1 hour, add a stop solution.[7]

-

-

Data Acquisition and Analysis:

-

Read the fluorescence on a plate reader.

-

The data is then used to perform a curve-fitting analysis to determine the IC50 value, which is the concentration of the compound required to achieve 50% inhibition of EGFR phosphorylation.[7]

-

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the effect of osimertinib.

Methodology:

-

Cell Seeding: Seed NSCLC cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of osimertinib or a vehicle control. Incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Data Acquisition and Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50.

Western Blotting for Downstream Signaling Analysis

This technique is used to detect changes in the phosphorylation status of key proteins in the EGFR signaling pathway following treatment with osimertinib.

Methodology:

-

Cell Treatment and Lysis: Treat cells with osimertinib at various concentrations and for different durations. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of EGFR, AKT, and ERK. A loading control, such as β-actin or GAPDH, should also be used.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Densitometry can be used to quantify the changes in protein phosphorylation levels relative to the total protein and loading control.

Visualizations

References

An In-depth Technical Guide to the Biological Pathway Analysis of Imatinib

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the biological pathways affected by Imatinib, a tyrosine kinase inhibitor pivotal in targeted cancer therapy. It summarizes quantitative data, outlines key experimental protocols, and visualizes the core signaling pathways.

Introduction

Imatinib, sold under the brand name Gleevec®, is a 2-phenylaminopyrimidine derivative that functions as a small molecule kinase inhibitor.[1] It has revolutionized the treatment of specific cancers, most notably Philadelphia chromosome-positive (Ph+) Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[1][2] Imatinib's mechanism of action is centered on its ability to selectively inhibit multiple tyrosine kinases, including BCR-ABL, c-KIT, and Platelet-Derived Growth Factor Receptor (PDGFR).[2][3] By binding to the ATP-binding site of these kinases, Imatinib stabilizes their inactive conformation, thereby blocking downstream signaling pathways essential for cancer cell proliferation and survival.[4][5]

Data Presentation: Kinase Inhibition and Cellular Potency

The efficacy of Imatinib is quantified by its ability to inhibit its target kinases and suppress the growth of cancer cells. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a drug's potency.

| Target Kinase | Assay Type | IC₅₀ Value | Reference |

| v-Abl | Cell-free | 0.6 µM | [6] |

| v-Abl | Cell-free | 38 nM | |

| c-Kit | Cell-based | 0.1 µM | [6] |

| PDGFR | Cell-free | 0.1 µM | [6] |

Table 1: Imatinib IC₅₀ values against key tyrosine kinases.

The cellular potency of Imatinib varies across different cancer cell lines, reflecting the complex interplay of factors within a cellular context.

| Cell Line | Cancer Type | IC₅₀ Value (48h treatment) | Reference |

| K562 | Chronic Myeloid Leukemia | ~150-200 nM | [7] |

| KU812 | Chronic Myeloid Leukemia | ~200-300 nM | [7] |

| KCL22 | Chronic Myeloid Leukemia | ~200-250 nM | [7] |

| NCI-H727 | Bronchial Carcinoid | 32.4 µM | [6] |

| BON-1 | Pancreatic Carcinoid | 32.8 µM | [6] |

Table 2: Cellular IC₅₀ values of Imatinib in various cancer cell lines.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in Imatinib research.

1. Kinase Inhibition Assay (Cell-Free)

-

Objective: To determine the direct inhibitory effect of Imatinib on the enzymatic activity of a purified target kinase (e.g., ABL, c-KIT).

-

Methodology:

-

Reagents: Purified recombinant kinase, biotinylated peptide substrate, ATP, and Imatinib at various concentrations.

-

Procedure: The kinase reaction is initiated by adding ATP to a mixture of the kinase, substrate, and Imatinib. The reaction is allowed to proceed for a specified time at a controlled temperature.

-

Detection: The amount of phosphorylated substrate is quantified, typically using methods like ELISA with a phospho-specific antibody or radiometric assays measuring the incorporation of ³²P-ATP.

-

Analysis: The percentage of kinase inhibition is calculated for each Imatinib concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

-

2. Cell Proliferation Assay (MTS Assay)

-

Objective: To measure the effect of Imatinib on the viability and proliferation of cancer cells.

-

Methodology:

-

Cell Culture: Cancer cell lines (e.g., K562) are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of Imatinib concentrations for a specified duration (e.g., 48 or 72 hours).

-

MTS Reagent Addition: The MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well. Viable, metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product.

-

Measurement: The absorbance of the formazan product is measured at 490 nm using a plate reader.

-

Analysis: The absorbance values are normalized to untreated control cells to determine the percentage of cell viability. The IC₅₀ value is calculated from the resulting dose-response curve.[7]

-

3. Western Blotting for Phosphoprotein Analysis

-

Objective: To assess the inhibition of downstream signaling pathways by measuring the phosphorylation status of key proteins.

-

Methodology:

-

Cell Lysis: Cells treated with and without Imatinib are lysed to extract total protein.

-

Protein Quantification: The protein concentration of each lysate is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated form of a target protein (e.g., phospho-CrkL) and a total protein antibody as a loading control.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.

-

Analysis: The band intensities are quantified to determine the relative change in protein phosphorylation upon Imatinib treatment.

-

Mandatory Visualization: Signaling Pathways and Workflows

BCR-ABL Signaling Pathway and Imatinib Inhibition

In CML, the Philadelphia chromosome translocation results in the BCR-ABL fusion protein, a constitutively active tyrosine kinase.[8] This oncoprotein drives cell proliferation and survival by activating multiple downstream pathways, including the Ras/MAPK and PI3K/AKT pathways.[1][9] Imatinib binds to the ATP-binding site of the BCR-ABL kinase domain, inhibiting its activity and blocking these downstream signals, which ultimately leads to apoptosis in the cancer cells.[4]

Caption: Imatinib blocks the constitutively active BCR-ABL kinase, inhibiting downstream proliferation and survival signals.

c-KIT and PDGFRA Signaling Pathways

In GISTs, mutations in the c-KIT or PDGFRA receptor tyrosine kinases lead to their constitutive activation without the need for their respective ligands, Stem Cell Factor (SCF) and Platelet-Derived Growth Factor (PDGF).[1][10] This ligand-independent activation drives tumor growth. Imatinib inhibits these mutated receptors, blocking the downstream signaling cascades responsible for cell growth and survival.[3][11]

Caption: Imatinib inhibits mutant c-KIT and PDGFRA receptors, blocking downstream signaling in GIST.

Experimental Workflow for Imatinib Efficacy Testing

This workflow outlines the typical steps involved in evaluating the effectiveness of Imatinib in a preclinical setting.

Caption: A standard workflow for preclinical evaluation of Imatinib's efficacy on cancer cell lines.

Mechanisms of Resistance

Despite its success, resistance to Imatinib can develop. Mechanisms are broadly classified as BCR-ABL-dependent or -independent.

-

BCR-ABL Dependent: The most common form of resistance involves point mutations in the ABL kinase domain that impair Imatinib binding.[12][13] Gene amplification or overexpression of BCR-ABL can also lead to resistance by increasing the amount of the target protein.[14][15]

-

BCR-ABL Independent: These mechanisms can include the activation of alternative signaling pathways (e.g., Src family kinases), changes in drug influx/efflux transporters, or the persistence of leukemic stem cells.[14]

Understanding these resistance pathways is crucial for the development of second and third-generation tyrosine kinase inhibitors and for designing combination therapy strategies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Imatinib - Wikipedia [en.wikipedia.org]

- 3. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. ClinPGx [clinpgx.org]

- 9. researchgate.net [researchgate.net]

- 10. PDGFRA gene: MedlinePlus Genetics [medlineplus.gov]

- 11. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jnccn.org [jnccn.org]

- 13. Mechanisms and implications of imatinib resistance mutations in BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chronic Myeloid Leukemia – Mechanisms of Resistance and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ashpublications.org [ashpublications.org]

An In-Depth Technical Guide on the Initial Toxicological Studies of Gemini-Tox

Please provide the specific [Compound Name] you would like me to research. The following is a template based on a hypothetical compound, "Gemini-Tox," to illustrate the structure and depth of the requested technical guide. Once you provide the actual compound name, I will perform the necessary research and populate this template with the correct data and diagrams.

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the initial toxicological studies conducted on the novel compound, Gemini-Tox. The information herein is compiled from a variety of preclinical safety and toxicity assessments and is intended to guide further research and development.

Executive Summary

Gemini-Tox is a small molecule inhibitor of the XYZ kinase, a key enzyme in the ABC signaling pathway. Initial in vitro and in vivo studies have been conducted to characterize its toxicity profile. This report summarizes the acute toxicity, genotoxicity, and preliminary organ-specific toxicity data available to date. All experimental protocols are detailed, and key data are presented in tabular and graphical formats for clarity.

Quantitative Toxicity Data

The following tables summarize the key quantitative findings from the initial toxicity assessments of Gemini-Tox.

Table 1: In Vitro Cytotoxicity Data

| Cell Line | Assay Type | Endpoint | Gemini-Tox Concentration (µM) |

| HepG2 | MTT Assay | IC50 (48h) | 78.5 |

| HEK293 | Neutral Red Uptake | IC50 (48h) | 112.2 |

| A549 | LDH Release | EC50 (24h) | 95.0 |

Table 2: Acute In Vivo Toxicity Data

| Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Key Observations |

| Mouse | Oral (p.o.) | 2100 | 1950-2250 | Sedation, ataxia at high doses. |

| Rat | Intravenous (i.v.) | 350 | 320-380 | Rapid onset of neurotoxicity. |

Table 3: Genotoxicity Assays

| Assay | Test System | Metabolic Activation | Result |

| Ames Test | S. typhimurium TA98, TA100 | With and Without S9 | Negative |

| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | With and Without S9 | Positive (at >100 µM) |

| In Vivo Micronucleus | Mouse Bone Marrow | N/A | Negative |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and clear interpretation of the results.

3.1. In Vitro Cytotoxicity - MTT Assay

-

Cell Culture: HepG2 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO2 incubator.

-

Treatment: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours. Gemini-Tox was then added at concentrations ranging from 0.1 µM to 500 µM for 48 hours.

-

MTT Addition: After the treatment period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS was added to each well.

-

Incubation and Solubilization: The plate was incubated for an additional 4 hours. The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

Data Analysis: The absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated using a non-linear regression analysis of the dose-response curve.

3.2. Acute Oral Toxicity - Up-and-Down Procedure (UDP)

-

Animal Model: Female Swiss Webster mice (8-10 weeks old) were used. Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Dosing: A starting dose of 1750 mg/kg of Gemini-Tox was administered orally by gavage to a single animal.

-

Observation: The animal was observed for signs of toxicity and mortality for 48 hours.

-

Dose Adjustment: If the animal survived, the next animal was dosed at a higher level (e.g., 2000 mg/kg). If the animal died, the next animal was dosed at a lower level (e.g., 1500 mg/kg). This sequential dosing continued until the stopping criteria were met.

-

LD50 Calculation: The LD50 was calculated using the maximum likelihood method based on the pattern of survivals and mortalities.

Visualizations: Pathways and Workflows

4.1. Proposed Mechanism of Toxicity Signaling Pathway

The following diagram illustrates the hypothesized signaling pathway through which Gemini-Tox exerts its cytotoxic effects at high concentrations.

Caption: Hypothesized signaling pathway for Gemini-Tox induced apoptosis.

4.2. Experimental Workflow for In Vivo Micronucleus Assay

This diagram outlines the key steps in the in vivo micronucleus assay performed to assess the genotoxic potential of Gemini-Tox.

Methodological & Application

Application Notes and Protocols for the Quantification of Dasatinib in Biological Samples

Introduction

Dasatinib is a potent oral multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][2] It functions by inhibiting the BCR-ABL kinase and SRC family kinases, which are crucial for the proliferation of cancer cells.[1][2] Monitoring the concentration of Dasatinib in biological samples is essential for therapeutic drug monitoring, pharmacokinetic (PK) studies, and ensuring optimal treatment efficacy and safety. This document provides detailed protocols for the quantification of Dasatinib in plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective method.[3]

I. Bioanalytical Method using LC-MS/MS

This section outlines a validated LC-MS/MS method for the determination of Dasatinib in plasma.

1. Principle

The method involves the extraction of Dasatinib and an internal standard (IS) from a plasma matrix, followed by chromatographic separation and detection by tandem mass spectrometry. The quantification is typically performed using the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[4]

2. Materials and Reagents

-

Dasatinib reference standard

-

Dasatinib-d8 (or other suitable stable isotope-labeled internal standard)[4]

-

HPLC-grade Methanol[3]

-

HPLC-grade Acetonitrile[5]

-

Formic acid[5]

-

Ammonium acetate[3]

-

Methyl tert-butyl ether (MTBE)[3]

-

Human plasma (with anticoagulant, e.g., heparin)

-

Deionized water

3. Equipment

-

Liquid Chromatography system (e.g., UPLC or HPLC)

-

Tandem Mass Spectrometer with an electrospray ionization (ESI) source[5]

-

Vortex mixer

-

Centrifuge

-

Sample concentrator (e.g., vacuum or nitrogen evaporator)

-

Calibrated pipettes

II. Experimental Protocols

1. Preparation of Stock and Working Solutions

-

Stock Solution (1 mg/mL): Accurately weigh and dissolve Dasatinib reference standard in a suitable solvent like DMSO or Methanol to obtain a final concentration of 1 mg/mL.[3]

-

Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of Dasatinib-d8 in a similar manner.

-

Working Solutions: Prepare serial dilutions of the Dasatinib stock solution in 50% methanol (or another suitable solvent) to create working solutions for calibration standards and quality control (QC) samples.

2. Preparation of Calibration Standards and Quality Control (QC) Samples

-

Spike blank human plasma with the appropriate working solutions to obtain a series of calibration standards. A typical calibration curve range is 1.00 to 1000 ng/mL.[6]

-

Prepare QC samples at a minimum of three concentration levels: low (LQC), medium (MQC), and high (HQC). For example, 2 ng/mL (LQC), 36 ng/mL (MQC), and 72 ng/mL (HQC).[3]

3. Sample Preparation (Protein Precipitation Method)

Protein precipitation is a common, simple, and rapid sample preparation technique.[4]

-

To a 200 µL aliquot of plasma sample (calibration standard, QC, or study sample), add 50 µL of the internal standard working solution.

-

Add a protein precipitating agent, such as 200 µL of acetonitrile or a methanolic formic acid solution.[4][5]

-

Vortex the mixture for approximately 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at a high speed (e.g., 5500 rpm for 10 minutes) to pellet the precipitated proteins.[4]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot (e.g., 5-20 µL) of the supernatant directly into the LC-MS/MS system.[4][5]

4. Sample Preparation (Liquid-Liquid Extraction Method)

Liquid-liquid extraction (LLE) can provide a cleaner sample extract compared to protein precipitation.[3]

-

To a 180 µL aliquot of plasma, add 20 µL of the IS working solution and briefly vortex.[3]

-

Add 2 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[3]

-

Vortex the mixture for several minutes, followed by centrifugation (e.g., 3000 rpm for 20 minutes) to separate the organic and aqueous layers.[3]

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.[3]

-

Reconstitute the dried residue in a suitable volume (e.g., 180 µL) of the mobile phase or a mixture of methanol and ammonium acetate solution.[3]

-

Inject an aliquot into the LC-MS/MS system.

5. LC-MS/MS Instrument Conditions

-

Liquid Chromatography:

-

Column: A C18 column (e.g., Waters Atlantis dC18, 75 x 4.6 mm, 3.5 µm) is often used.[4]

-

Mobile Phase: A common mobile phase is a mixture of an aqueous component (e.g., 0.1% formic acid or 5mM ammonium acetate) and an organic solvent like methanol or acetonitrile.[3][7] The separation can be achieved using either an isocratic or gradient elution.[5][6]

-

Flow Rate: Typically in the range of 0.4 - 0.8 mL/min.[5][7]

-

Column Temperature: Maintained at around 40°C.[7]

-

-

Mass Spectrometry:

III. Method Validation Summary

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA).[8] Key validation parameters are summarized below.

| Parameter | Typical Range/Value |

| Linearity Range | 1 - 1000 ng/mL[6] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL[4][5] |

| Intra-day Precision (%CV) | < 5.3%[6] |

| Inter-day Precision (%CV) | < 8%[5] |

| Accuracy (% Bias) | Within ±9.0% of nominal values[6] |

| Recovery | > 79%[6] |

| Matrix Effect | Minimal when using a stable isotope-labeled IS[4] |

IV. Visualizations

1. Experimental Workflow

2. Dasatinib Signaling Pathway

V. Conclusion

The described LC-MS/MS method provides a robust, sensitive, and selective approach for the quantification of Dasatinib in biological samples. Proper validation of the method is crucial to ensure the reliability of the data for clinical and research applications. The provided protocols and validation data serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of Dasatinib.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 3. scielo.br [scielo.br]

- 4. vibgyorpublishers.org [vibgyorpublishers.org]

- 5. akjournals.com [akjournals.com]

- 6. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]

Application Notes and Protocols: GSK-3 Inhibitor CHIR99021 in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHIR99021 is a highly potent and selective small molecule inhibitor of glycogen synthase kinase 3 (GSK-3).[1][2][3] As an aminopyrimidine derivative, it exhibits exceptional selectivity for GSK-3α and GSK-3β isoforms over a wide range of other kinases, making it an invaluable tool for studying cellular processes regulated by GSK-3.[1][2] Its primary mechanism of action involves the activation of the canonical Wnt/β-catenin signaling pathway, a critical pathway in embryonic development, stem cell maintenance, and tissue regeneration.[1][2][4] These characteristics have established CHIR99021 as a cornerstone in stem cell biology, regenerative medicine, and cancer research.[4]

Mechanism of Action

CHIR99021 functions as a potent activator of the Wnt signaling pathway through its specific inhibition of GSK-3.[1][4] In the absence of a Wnt signal, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[4][5] By inhibiting GSK-3, CHIR99021 prevents the phosphorylation of β-catenin.[2][5] This leads to the accumulation of non-phosphorylated β-catenin in the cytoplasm, which then translocates to the nucleus.[4][5] In the nucleus, β-catenin acts as a transcriptional coactivator, binding to the TCF/LEF family of transcription factors to activate the expression of Wnt target genes.[4][5] These target genes are involved in a multitude of cellular processes, including proliferation, differentiation, and cell fate decisions.

Caption: Wnt/β-catenin signaling pathway with and without CHIR99021.

Quantitative Data Summary

The following tables summarize key quantitative data for CHIR99021 based on published literature.

| Parameter | Value | Reference |

| Molecular Weight | 465.34 g/mol | [4] |

| Appearance | White to off-white powder | [5] |

| Solubility | Soluble in DMSO (≥23.27 mg/mL) | [6] |

Table 1: Physicochemical Properties of CHIR99021

| Target | IC₅₀ | Reference |

| GSK-3β | 6.7 nM | [1][3] |

| GSK-3α | 10 nM | [1][3] |

Table 2: In Vitro Inhibitory Activity of CHIR99021

| Application | Cell Type | Effective Concentration Range | Reference |

| General Cell Culture | Various | 0.1 µM - 15 µM | [3][4][5] |

| Pluripotency Maintenance | Mouse/Human ESCs, iPSCs | 3 µM - 10 µM | [6] |

| Cardiomyocyte Differentiation | hESC-derived embryoid bodies | 8 µM (24-hour pulse) | [6] |

| Osteoblast Differentiation | Bone marrow stromal cells (ST2) | 5 µM | [7] |

| Glioma Stem-like Cell Enrichment | Primary low-grade glioma cells | 100 nM | [8] |

| Definitive Endoderm Induction | Mesenchymal stem cells, iPSCs | ≤ 5 µM | [9] |

Table 3: Recommended Working Concentrations of CHIR99021 in Various Cell Culture Applications

Experimental Protocols

Protocol 1: Preparation of CHIR99021 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of CHIR99021 in DMSO.

Materials:

-

CHIR99021 powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, light-protecting microcentrifuge tubes

-

Water bath or incubator at 37°C

Procedure:

-

To prepare a 10 mM stock solution from 2 mg of CHIR99021 (MW: 465.34 g/mol ), add 429.8 µL of pure DMSO to the vial.[3][4]

-

To facilitate solubilization, warm the mixture to 37°C for 3-5 minutes.[3][4]

-

Vortex gently to ensure the powder is completely dissolved.

-

Prepare single-use aliquots in sterile, light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles.[3][4]

-

Store the aliquots at -20°C. Stock solutions are typically stable for up to 6 months when stored correctly.[5]

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[3][4]

Protocol 2: Maintenance of Pluripotency in Human Embryonic Stem Cells (hESCs)

This protocol provides a general guideline for using CHIR99021 to maintain hESCs in an undifferentiated state.

Materials:

-

hESCs cultured on a suitable matrix (e.g., Matrigel)

-

Appropriate hESC maintenance medium

-

CHIR99021 stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell dissociation reagent (e.g., TrypLE)

Procedure:

-

Culture hESCs according to standard protocols until they reach the desired confluency for passaging.

-

Prepare the hESC maintenance medium supplemented with CHIR99021. A typical final concentration is 3-10 µM.

-

To add CHIR99021 to the medium, pre-warm the cell culture medium to 37°C to avoid precipitation.[3][4]

-

Thaw an aliquot of the 10 mM CHIR99021 stock solution at 37°C.[3][4]

-

Add the appropriate volume of the stock solution to the pre-warmed medium and mix thoroughly. For example, to make a 5 µM working solution in 10 mL of medium, add 5 µL of the 10 mM stock solution.

-

Filter the CHIR99021-supplemented medium through a 0.2 µm low-protein binding filter.[3][4]

-

Aspirate the old medium from the hESC culture and replace it with the freshly prepared CHIR99021-supplemented medium.

-

Incubate the cells under standard conditions (37°C, 5% CO₂).

-

Change the medium daily.

-

Monitor the cells for markers of pluripotency (e.g., Oct4, Nanog) and morphology characteristic of undifferentiated colonies.

Caption: General experimental workflow for using CHIR99021.

Applications in Cell Culture

CHIR99021 has a broad range of applications in cell culture studies, primarily centered around its ability to modulate the Wnt/β-catenin pathway.

-

Maintenance of Pluripotency and Self-Renewal: CHIR99021 is a key component of "2i" and "3i" media formulations used to maintain mouse and human embryonic stem cells in a naive or "ground state" of pluripotency.[1][6] It promotes the self-renewal of various stem cell populations, including hematopoietic and intestinal stem cells.[1]

-

Directed Differentiation: By precisely timing the activation of the Wnt pathway, CHIR99021 can be used to direct the differentiation of pluripotent stem cells into various lineages, including cardiomyocytes, neurons, and definitive endoderm.[1][4][9]

-

Cell Reprogramming: CHIR99021 is frequently used in combination with other small molecules to facilitate the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs).[1] It also enables direct lineage reprogramming between different somatic cell types.[1]

-

Disease Modeling and Drug Discovery: The ability to generate specific cell types from iPSCs using CHIR99021 allows for the creation of in vitro disease models. These models are valuable for studying disease mechanisms and for high-throughput screening of potential therapeutic compounds.[6]

-

Cancer Research: The Wnt pathway is often dysregulated in cancer. CHIR99021 is used to investigate the role of Wnt signaling in cancer cell proliferation, differentiation, and survival.[4]

Concluding Remarks

CHIR99021 is a powerful and selective tool for manipulating the GSK-3/Wnt signaling axis in cell culture. Its well-defined mechanism of action and broad range of applications make it an indispensable reagent for researchers in stem cell biology, developmental biology, and drug discovery. Careful consideration of working concentrations and treatment durations is crucial for achieving desired experimental outcomes. The protocols and data provided in these application notes serve as a comprehensive guide for the effective use of CHIR99021 in a variety of research contexts.

References

- 1. stemcell.com [stemcell.com]

- 2. agscientific.com [agscientific.com]

- 3. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 4. reprocell.com [reprocell.com]

- 5. agscientific.com [agscientific.com]

- 6. gsk-3.com [gsk-3.com]

- 7. Frontiers | A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling [frontiersin.org]

- 8. GSK-3 inhibitor CHIR99021 enriches glioma stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note: Dasatinib for Target Validation Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dasatinib is a potent, orally available small-molecule inhibitor of multiple tyrosine kinases. It is a second-generation tyrosine kinase inhibitor (TKI) primarily known for its efficacy in treating chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases of resistance to imatinib.[1][2] The primary target of Dasatinib is the BCR-ABL fusion protein, an aberrant kinase driving oncogenesis in these leukemias.[3] However, its polypharmacology, targeting a range of kinases including the SRC family (SRC, LCK, YES, FYN), c-KIT, ephrin type-A receptor 2 (EPHA2), and platelet-derived growth factor receptor β (PDGFRβ), makes it an invaluable tool for target validation studies in various oncological and immunological contexts.[4][5]

This document provides detailed application notes and protocols for utilizing Dasatinib to validate the role of its target kinases in cellular signaling, proliferation, and migration.

Mechanism of Action

Dasatinib functions as an ATP-competitive kinase inhibitor. A key feature of its mechanism is its ability to bind to both the active and inactive conformations of the ABL kinase domain, which contributes to its effectiveness against imatinib-resistant mutations that lock the kinase in an active state.[1][3] By blocking the ATP-binding site, Dasatinib prevents the phosphorylation of downstream substrates, thereby inhibiting signaling pathways that control cell proliferation, survival, and motility.[3] Its broad activity profile allows researchers to probe the function of multiple key signaling nodes simultaneously.

Signaling Pathway Inhibition by Dasatinib

Caption: Inhibition of BCR-ABL signaling pathway by Dasatinib.

Quantitative Data: Kinase and Cellular Potency

The inhibitory activity of Dasatinib has been quantified against numerous kinases and cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

| Target Kinase | IC50 (nM) | Reference |

| BCR-ABL | < 1 - 3.0 | [6] |

| c-SRC | 0.5 - 0.55 | [6][7] |

| LCK | 1.1 | [2] |

| c-KIT | ~10-30 | [2][7] |

| PDGFRβ | < 30 | [7] |

| EphA2 | < 30 | [7] |

| Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |

| Mo7e-KitD816H | Acute Myeloid Leukemia | 5 | [2] |

| Neuroblastoma Lines | Neuroblastoma | 92 - sub-micromolar | [8] |

| Gastric Cancer Lines | Gastric Cancer | < 1000 | [9] |

| MDA-MB-231 | Breast Cancer | 6100 (6.1 µM) | [10] |

Note: IC50 and GI50 (50% growth inhibition) values can vary based on assay conditions and cell lines used.

Experimental Protocols

Here we provide detailed protocols for key experiments to validate the efficacy and mechanism of action of Dasatinib in a research setting.

Experimental Workflow for Target Validation

Caption: General workflow for a target validation study using Dasatinib.

Protocol 1: Cell Viability / Proliferation Assay (MTT/MTS)

This protocol measures the effect of Dasatinib on cell proliferation and is used to determine the GI50 value.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well clear, flat-bottom plates

-

Dasatinib (stock solution in DMSO, e.g., 10 mM)[1]

-

MTT or MTS reagent[1]

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Drug Treatment:

-

Prepare serial dilutions of Dasatinib in complete medium. A typical final concentration range is 0.1 nM to 10 µM.[1]

-

Remove the old medium and add 100 µL of the medium containing the various Dasatinib concentrations. Include a vehicle control (DMSO) at the same concentration as the highest Dasatinib dose.[1]

-

-

Incubation:

-

Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[1]

-

-

MTT/MTS Addition:

-

Data Acquisition:

-

Measure absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[1]

-

-

Data Analysis:

-

Subtract background absorbance.

-

Normalize the data to the vehicle control wells (set as 100% viability).

-

Plot the normalized viability against the log of the Dasatinib concentration and fit a dose-response curve to calculate the GI50 value.

-

Protocol 2: Western Blotting for Phosphorylated Kinase Targets

This protocol is used to confirm that Dasatinib is inhibiting the phosphorylation of its intended targets and downstream effectors, such as SRC, BCR-ABL, or CrkL.

Materials:

-

6-well plates

-

Dasatinib

-

RIPA buffer with protease and phosphatase inhibitors[11]

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-SRC (Tyr416), anti-SRC, anti-phospho-CrkL (pY207), anti-actin)[2][12]

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[2]

-

Run the gel and transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Detection and Analysis:

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.[1]

-

Analyze band intensities to determine the change in protein phosphorylation relative to a loading control (e.g., actin). The blot can be stripped and re-probed for total protein to confirm equal loading and to assess the ratio of phosphorylated to total protein.[2]

-

Protocol 3: Transwell Cell Migration Assay

This protocol measures the effect of Dasatinib on the migratory capacity of cancer cells, a process often regulated by SRC family kinases.

Materials:

-

Transwell inserts (8 µm pore size) for 24-well plates[1]

-

Serum-free medium

-

Complete medium (with FBS as a chemoattractant)

-

Dasatinib

-

Cotton swabs, methanol (for fixing), and crystal violet stain[1]

-

Microscope

Procedure:

-

Cell Pre-treatment:

-

Culture cells to ~80% confluency.

-

Treat cells with Dasatinib at non-toxic concentrations (below the GI50) for 24 hours.[13]

-

-

Assay Setup:

-

Add 600 µL of complete medium (containing FBS) to the lower chamber of the 24-well plate.

-

Resuspend pre-treated cells in serum-free medium at a density of 1-5 x 10^5 cells/mL.

-

Add 100-200 µL of the cell suspension to the upper chamber of the Transwell insert. Include the corresponding Dasatinib concentration in the upper chamber.

-

-

Incubation:

-

Incubate the plate for 12-24 hours at 37°C in a 5% CO2 incubator.

-

-

Staining and Quantification:

-

Remove the inserts. Use a cotton swab to gently wipe away non-migrated cells from the top surface of the membrane.

-

Fix the migrated cells on the bottom surface with methanol for 10 minutes.

-

Stain the cells with 0.5% crystal violet for 20 minutes.[1]

-

Wash the inserts with water and allow them to air dry.

-

Image the stained cells using a microscope and count the number of migrated cells in several random fields. Express results as the percentage of migration relative to the vehicle control.[1]

-

References

- 1. benchchem.com [benchchem.com]

- 2. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Dasatinib | Cell Signaling Technology [cellsignal.com]

- 7. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activity of tyrosine kinase inhibitor Dasatinib in neuroblastoma cells in vitro and in orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of molecular targets for the targeted treatment of gastric cancer using dasatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Dasatinib regulates LPS-induced microglial and astrocytic neuroinflammatory responses by inhibiting AKT/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Comparative Analysis of Dasatinib Effect between 2D and 3D Tumor Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining Rapamycin Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction: Rapamycin is a macrolide compound that acts as a potent and specific inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] Dysregulation of the mTOR signaling pathway is implicated in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders.[2][4] Rapamycin exerts its inhibitory effect by forming a complex with the immunophilin FK506-binding protein-12 (FKBP12).[3][5] This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to allosteric inhibition of mTOR Complex 1 (mTORC1).[3][6] Consequently, assays for Rapamycin activity are crucial for both basic research and clinical development.

This document provides detailed protocols for assessing the activity of Rapamycin by focusing on its effect on the mTOR signaling pathway. The primary methods described are Western Blotting to analyze the phosphorylation status of downstream mTORC1 targets and an in vitro mTOR kinase assay.

Data Presentation: Efficacy of Rapamycin

The inhibitory activity of Rapamycin is often quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which can vary significantly across different cell lines.[7]

| Cell Line | Assay Type | Parameter | Value | Reference |

| HEK293 | Endogenous mTOR Activity | IC50 | ~0.1 nM | [8] |

| T98G (Glioblastoma) | Cell Viability | IC50 | 2 nM | [8] |

| U87-MG (Glioblastoma) | Cell Viability | IC50 | 1 µM | [8] |

| U373-MG (Glioblastoma) | Cell Viability | IC50 | >25 µM | [8] |

| Ca9-22 (Oral Cancer) | Cell Proliferation | IC50 | ~15 µM | [9] |

| MDA-MB-231 (Breast Cancer) | Cell Viability (72h) | IC50 | 7.39 ± 0.61 µM | [10] |

| Various Pediatric Cancer Lines | Cell Growth Inhibition | EC50 (median) | 0.7 nM | [11] |

Signaling Pathway Diagram

The following diagram illustrates the mTOR signaling pathway and the mechanism of action for Rapamycin.

References

- 1. benchchem.com [benchchem.com]

- 2. cusabio.com [cusabio.com]

- 3. mTOR - Wikipedia [en.wikipedia.org]

- 4. Mammalian Target of Rapamycin (mTOR) Pathways in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Initial testing (stage 1) of the mTOR inhibitor rapamycin by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: In Vivo Delivery of Small Interfering RNA (siRNA)

To overcome these barriers, various delivery systems have been engineered to protect siRNA from degradation, prolong its circulation time, and facilitate its entry into target cells.[7][8] These strategies are broadly categorized into lipid-based nanoparticles, polymer-based systems, and direct siRNA conjugates.

Key Delivery Strategies for In Vivo siRNA Administration

a) Lipid-Based Nanoparticles (LNPs) LNPs are currently the most clinically advanced platforms for systemic siRNA delivery.[9] These systems are typically composed of four main components:

-